molecular formula C17H16N2OS2 B5558257 N-[2-(methylthio)-1,3-benzothiazol-6-yl]-3-phenylpropanamide

N-[2-(methylthio)-1,3-benzothiazol-6-yl]-3-phenylpropanamide

Cat. No. B5558257
M. Wt: 328.5 g/mol
InChI Key: RQXWOZNKNQGWEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(methylthio)-1,3-benzothiazol-6-yl]-3-phenylpropanamide, also known as MBTH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MBTH belongs to the class of benzothiazole derivatives, which have been extensively studied for their biological activities.

Scientific Research Applications

Synthesis and Photo-Physical Characteristics of Benzothiazole Derivatives

Research on benzothiazole derivatives, including those related to N-[2-(methylthio)-1,3-benzothiazol-6-yl]-3-phenylpropanamide, focuses on their synthesis and photophysical properties. Studies have synthesized novel compounds, exploring their excited state intra-molecular proton transfer pathways, dual emission characteristics, and thermal stability. These findings have implications for developing advanced fluorescent materials and understanding the effects of solvent polarity on absorption-emission properties (Padalkar et al., 2011).

Anticancer Evaluation of Benzothiazole Derivatives

Another significant area of research is the design and synthesis of benzothiazole derivatives for anticancer evaluations. Compounds have been synthesized and tested against various cancer cell lines, showing moderate to excellent anticancer activity. This research provides a foundation for developing new therapeutic agents against cancer, highlighting the potential of benzothiazole derivatives as anticancer agents (Ravinaik et al., 2021).

Synthesis of Antimicrobial Agents

Benzothiazole derivatives have also been synthesized and evaluated as antimicrobial agents. New compounds demonstrated potent antibacterial and antifungal activities, offering a new avenue for developing effective antimicrobial therapies. The research on these derivatives underscores their potential as a basis for creating new treatments for infectious diseases (Bikobo et al., 2017).

Development of VEGF Inhibitors

Furthermore, benzothiazole derivatives have been identified as potent and selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. These findings suggest that such compounds can contribute significantly to the development of new anticancer therapies focused on inhibiting tumor angiogenesis (Borzilleri et al., 2006).

Electrochemical Synthesis and Applications

The electrochemical synthesis of benzothiazoles and their applications in creating new materials also represent an important research direction. Innovative methods for the synthesis of benzothiazoles through C–H thiolation using metal-free conditions have been developed, showcasing the versatility of benzothiazole derivatives in various scientific applications (Qian et al., 2017).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties in more detail. Given the known activities of similar compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-21-17-19-14-9-8-13(11-15(14)22-17)18-16(20)10-7-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXWOZNKNQGWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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